molecular formula C13H18BrN3OS B5200594 N-(4-bromophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea

N-(4-bromophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea

Cat. No.: B5200594
M. Wt: 344.27 g/mol
InChI Key: XWROPNMGFIALLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, commonly known as BPTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPTU is a thiourea derivative and is synthesized by the reaction of 4-bromophenyl isothiocyanate with morpholine.

Mechanism of Action

The mechanism of action of BPTU is not fully understood. However, it is known to inhibit the activity of TrxR by binding to the active site of the enzyme. TrxR plays a crucial role in maintaining the redox balance in cells by reducing thioredoxin, a protein that acts as a cellular antioxidant. Inhibition of TrxR leads to an increase in the levels of reactive oxygen species (ROS), which induces apoptosis in cancer cells.
Biochemical and physiological effects:
BPTU has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting TrxR. BPTU also inhibits the replication of HCMV by inhibiting the expression of immediate-early genes of the virus. BPTU has been found to have low toxicity in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

BPTU has several advantages for lab experiments. It is easy to synthesize and has low toxicity. BPTU has been found to inhibit TrxR in various cancer cell lines, making it a potential anticancer agent. However, BPTU has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. BPTU also has a short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the research on BPTU. One direction is to investigate its potential as an anticancer agent. BPTU has been found to induce apoptosis in cancer cells by inhibiting TrxR, making it a potential candidate for cancer therapy. Another direction is to investigate its potential as an antiviral agent. BPTU has been found to inhibit the replication of HCMV, making it a potential candidate for the treatment of HCMV infections. Further studies are needed to investigate the safety and efficacy of BPTU in vivo.

Synthesis Methods

BPTU is synthesized by the reaction of 4-bromophenyl isothiocyanate with morpholine. The reaction takes place in a solvent such as ethanol or acetonitrile at room temperature. The reaction mixture is then refluxed for a few hours to obtain the final product. The yield of the reaction is around 70-80%.

Scientific Research Applications

BPTU has potential applications in various fields of scientific research. It has been found to be a potent inhibitor of thioredoxin reductase (TrxR), an enzyme that plays a crucial role in redox signaling and antioxidant defense. TrxR is overexpressed in various cancer cells, and its inhibition has been shown to induce apoptosis in cancer cells. Therefore, BPTU has potential anticancer activity.
BPTU has also been found to have potential antiviral activity. It inhibits the replication of human cytomegalovirus (HCMV), a common virus that causes severe illness in immunocompromised individuals. BPTU has been found to inhibit the expression of immediate-early genes of HCMV, which are essential for viral replication.

Properties

IUPAC Name

1-(4-bromophenyl)-3-(2-morpholin-4-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3OS/c14-11-1-3-12(4-2-11)16-13(19)15-5-6-17-7-9-18-10-8-17/h1-4H,5-10H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWROPNMGFIALLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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